molecular formula C8H8N2O2 B8544960 4-Cyclopropyl-3-nitropyridine

4-Cyclopropyl-3-nitropyridine

Cat. No. B8544960
M. Wt: 164.16 g/mol
InChI Key: YQRKERDJHHXYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-3-nitropyridine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopropyl-3-nitropyridine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-cyclopropyl-3-nitropyridine

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-5-9-4-3-7(8)6-1-2-6/h3-6H,1-2H2

InChI Key

YQRKERDJHHXYMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-nitropyridine (100 mg, 0.630 mmol) and cyclopropyl boronic acid (10.0 mg, 0.091 mmol) were added to a solution of xylene (3 mL) previously purged with argon (10 minutes). The reaction mixture was purged with argon for a further 15 minutes, followed by the addition of potassium carbonate (174.35 mg, 1.26 mmol) and Pd(PPh3)4 (34.5 mg, 0.063 mmol). The resulting mixture was heated to reflux at 130° C. overnight. The reaction was monitored by TLC (30% ethylacetate in hexane). The reaction mixture was cooled and concentrated to afford the crude product. Purification by column chromatography on silica gel (15% ethyl acetate in hexane) afforded 110 mg of the product (100% yield). LCMS Purity: 99%, m/z=165 (M+1)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
174.35 mg
Type
reactant
Reaction Step Two
Quantity
34.5 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

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